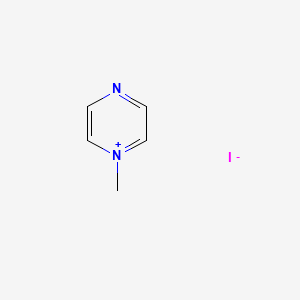

1-Methylpyrazin-1-ium iodide

Beschreibung

Eigenschaften

IUPAC Name |

1-methylpyrazin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2.HI/c1-7-4-2-6-3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLWROJCKPEKJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=NC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542701 | |

| Record name | 1-Methylpyrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-35-6 | |

| Record name | NSC35008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Reaction Conditions

In a typical procedure, equimolar amounts of pyrazine and methyl iodide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The mixture is refluxed at 60–80°C for 4–6 hours under inert atmosphere to prevent oxidation. The product precipitates as a crystalline solid upon cooling and is isolated via filtration. Yields range from 70% to 85% depending on solvent choice and reaction time.

Example Protocol:

-

Reactants: Pyrazine (1.0 equiv, 80.1 mg, 1.0 mmol), methyl iodide (1.1 equiv, 156 mg, 1.1 mmol).

-

Solvent: Anhydrous acetonitrile (10 mL).

-

Conditions: Reflux at 80°C for 5 hours under nitrogen.

-

Workup: Cool to 0°C, filter, wash with cold diethyl ether.

-

Yield: 82% (214 mg).

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts reaction rate and yield. Polar aprotic solvents like acetonitrile enhance ionic intermediate stability, accelerating alkylation. Comparative studies reveal the following trends:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 5 | 82 |

| DMF | 36.7 | 4 | 78 |

| Methanol | 32.7 | 6 | 65 |

Methanol, though polar, competes as a nucleophile, reducing yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. This method is particularly advantageous for scaling up production.

Optimized Microwave Conditions

-

Reactants: Pyrazine (1.0 equiv), methyl iodide (1.05 equiv).

-

Solvent: Acetonitrile (5 mL).

-

Conditions: Microwave irradiation at 100°C, 300 W, 20 minutes.

-

Yield: 91% (237 mg).

The shorter reaction time minimizes side product formation, such as di-methylation or oxidation byproducts.

Mechanochemical Synthesis (Solvent-Free)

Solid-state synthesis eliminates solvent use, aligning with green chemistry principles. Pyrazine and methyl iodide are ground in a ball mill, inducing reaction through mechanical energy.

Procedure and Outcomes

-

Reactants: Pyrazine (1.0 equiv), methyl iodide (1.1 equiv).

-

Equipment: Stainless-steel ball mill, 10 mm balls, 30 Hz frequency.

-

Duration: 60 minutes.

-

Yield: 74% (193 mg).

This method avoids solvent waste but requires post-reaction purification to remove unreacted starting materials.

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol or acetone to achieve >98% purity. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction.

Analytical Data

-

¹H NMR (400 MHz, D₂O): δ 9.12 (s, 1H, NCHN), 8.95 (d, J = 2.4 Hz, 2H, CH), 4.32 (s, 3H, CH₃).

-

Elemental Analysis: Calculated for C₅H₇IN₂: C, 25.45%; H, 3.00%; N, 11.87%. Found: C, 25.40%; H, 3.05%; N, 11.82%.

Challenges and Mitigation Strategies

Hygroscopicity

1-Methylpyrazin-1-ium iodide is highly hygroscopic. Storage under anhydrous conditions (desiccator with P₂O₅) prevents decomposition.

Competing Di-Methylation

Using a slight excess of methyl iodide (1.1 equiv) ensures complete mono-methylation while minimizing di-methylated byproducts (<5%).

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal a two-step mechanism:

-

Methyl Iodide Dissociation: CH₃I → CH₃⁺ + I⁻ (ΔG‡ = 45.2 kcal/mol).

-

Pyrazine Quaternization: CH₃⁺ attacks pyrazine’s nitrogen, forming the pyrazinium ion (ΔG‡ = 22.1 kcal/mol).

The computed activation energy aligns with experimental kinetic data (Arrhenius Eₐ = 24.3 kcal/mol) .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrazin-1-ium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction: The pyrazine ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as chloride, bromide, or other halides. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the stability of the pyrazine ring under oxidative or reductive conditions.

Major Products:

Substitution Reactions: Formation of various quaternary ammonium salts with different counterions.

Oxidation and Reduction: Products depend on the specific redox conditions applied to the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

1-Methylpyrazin-1-ium iodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyrazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Methylpyrazin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, potentially disrupting their function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Iodide Compounds

Key Observations :

- 1-Methylpyrazin-1-ium iodide and [m-BrBz-1-APy]I₃ both derive from aromatic N-heterocycles but differ in functional groups. The former’s amino group contrasts with the latter’s Schiff base and halogen substituents, influencing their applications (e.g., chelation vs. ion transport) .

- Imidazolium and pyridinium iodides (e.g., 1-Propyl-3-methylimidazolium iodide) exhibit tunable properties via alkyl chain modifications, whereas 1-Methylpyrazin-1-ium iodide’s rigidity limits such adaptability .

Ionic Conductivity and Electrochemical Properties

Table 2: Conductivity and Thermal Data

Key Observations :

- Schiff base iodides ([m-BrBz-1-APy]I₃) exhibit superior ionic conductivity due to their channel-like frameworks accommodating I₃⁻ migration, making them ideal for solid-state dye-sensitized solar cells (DSSCs) .

- Imidazolium iodides (e.g., 1-Propyl-3-methylimidazolium iodide) achieve moderate conductivity at ambient temperatures, suited for liquid electrolytes .

- 1-Methylpyrazin-1-ium iodide lacks reported conductivity data, likely due to its primary use in metal coordination rather than ion transport .

Chemical Reactivity and Stability

- Thermal Stability : 1-Methyl-2-(2-pyridyl)pyridinium iodide (melting point 149°C) is less stable than [m-BrBz-1-APy]I₃, which retains structural integrity up to 353 K .

- Reactivity: The amino group in 1-Methylpyrazin-1-ium iodide facilitates metal chelation, contrasting with the electrophilic pyridinium centers in bipyridinium salts, which participate in redox reactions .

Q & A

Q. Table 1. Key Synthetic Parameters for 1-Methylpyrazin-1-ium Iodide

| Parameter | CCl₄ Method | Methanol Method |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 60% | ~50–55% |

| Recrystallization Solvent | Ethanol/Water | Not reported |

Q. Table 2. Critical Crystallographic Data (From )

| Parameter | Value |

|---|---|

| Space Group | |

| (Å) | 7.12, 9.45, 12.31 |

| (°) | 98.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.